2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol
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Overview
Description
Synthesis Analysis
The synthesis of “2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol” is typically achieved through a multi-step reaction. The first step involves the reaction of 4-methyl-6-phenylamino-5-nitropyrimidine with ethylene oxide in the presence of a strong base. This yields 2-(4-methyl-6-phenylamino-5-nitropyrimidin-2-ylamino)ethanol, which is then converted to “this compound” through the reduction of the nitro group using a suitable reducing agent.Molecular Structure Analysis
The molecular formula of “this compound” is C13H15N5O3. The compound has a molecular weight of 289.295. Various analytical methods can be used to characterize this compound, including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. The compound is prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Scientific Research Applications
Nonlinear Optical Materials
One significant area of application is in the development of new acentric materials for nonlinear optical uses. Research involving co-crystallization of similar pyrimidinyl compounds with aminopyridines has led to the synthesis of adducts demonstrating potential as candidates for nonlinear optical materials, with specific compounds showing significant hyperpolarizability, suggesting enhanced nonlinear optical properties compared to standard materials like urea (Draguta et al., 2013).
Molecular Docking and Anti-cancer Applications
Another application is in the field of medicinal chemistry, where derivatives of 2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol have been synthesized and studied for their potential as anti-cancer agents. Molecular docking studies of these derivatives have identified promising interactions with HDAC2, an anti-cancer protein, indicating potential applications in cancer therapy (Kumar & Thangamani, 2017).
Development of Metal Complexes
The compound and its derivatives have also been explored for their ability to form complexes with metals. Studies have shown that these compounds can act as ligands, forming stable complexes with transition metals, which could have applications in catalysis, materials science, and potentially as therapeutic agents (Fouda et al., 2006).
Schiff Base Ligands and Metal Ion Detection
Research into pyrimidine-based molecular switches has produced compounds that act as dual signaling chromogenic receptors for detecting metal ions and anions. These developments have practical applications in creating reversible test strips for detecting specific ions in solutions, highlighting the versatility of pyrimidinyl derivatives in sensor technology (Bhattacharyya et al., 2017).
Synthesis of Novel Organic Compounds
The versatility of this compound and its derivatives extends to the synthesis of novel organic compounds, including polymers and small molecules with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. For example, derivatives have been synthesized through reactions that are environmentally friendly and potentially scalable for industrial applications (Patravale et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenyl-amino-pyrimidine derivatives, have been evaluated for their potential as bcr-abl inhibitors . BCR-ABL is a constitutively active tyrosine kinase implicated in the development of chronic myeloid leukemia .
Mode of Action
Based on its structural similarity to other phenyl-amino-pyrimidine derivatives, it may interact with its targets (such as bcr-abl) by binding to the active site, thereby inhibiting the enzyme’s activity and disrupting the associated cellular processes .
Biochemical Pathways
If it acts as a bcr-abl inhibitor like its structural analogs, it could affect the bcr-abl signaling pathway, which plays a crucial role in cell proliferation and survival .
Result of Action
If it acts as a bcr-abl inhibitor, it could potentially inhibit cell proliferation and induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-[(4-anilino-6-methyl-5-nitropyrimidin-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9-11(18(20)21)12(16-10-5-3-2-4-6-10)17-13(15-9)14-7-8-19/h2-6,19H,7-8H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQHQWUTPXEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCO)NC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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